

Application Notes and Protocols for Studying mGlu7 Function with XAP044

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Compound of Interest

Compound Name: XAP044

Cat. No.: B1684232

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **XAP044**, a selective negative allosteric modulator of the metabotropic glutamate receptor 7 (mGlu7), to investigate its function in specific brain regions.

Introduction

Metabotropic glutamate receptor 7 (mGlu7) is a presynaptic G-protein coupled receptor that plays a crucial role in the regulation of neurotransmitter release.^[1] Its involvement in various neurological and psychiatric disorders, including anxiety, depression, and stress-related conditions, has made it a significant target for therapeutic intervention.^{[2][3]} **XAP044**, also known as 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one, is a potent and selective antagonist of mGlu7.^{[4][5]} Uniquely, **XAP044** acts on the extracellular Venus flytrap domain (VFTD) of the receptor, a mode of action distinct from other mGlu7 modulators. This property makes **XAP044** a valuable tool for elucidating the specific roles of mGlu7 in complex brain circuits and behaviors. These notes provide detailed protocols for utilizing **XAP044** in key experimental paradigms.

Data Presentation

Quantitative Data for XAP044

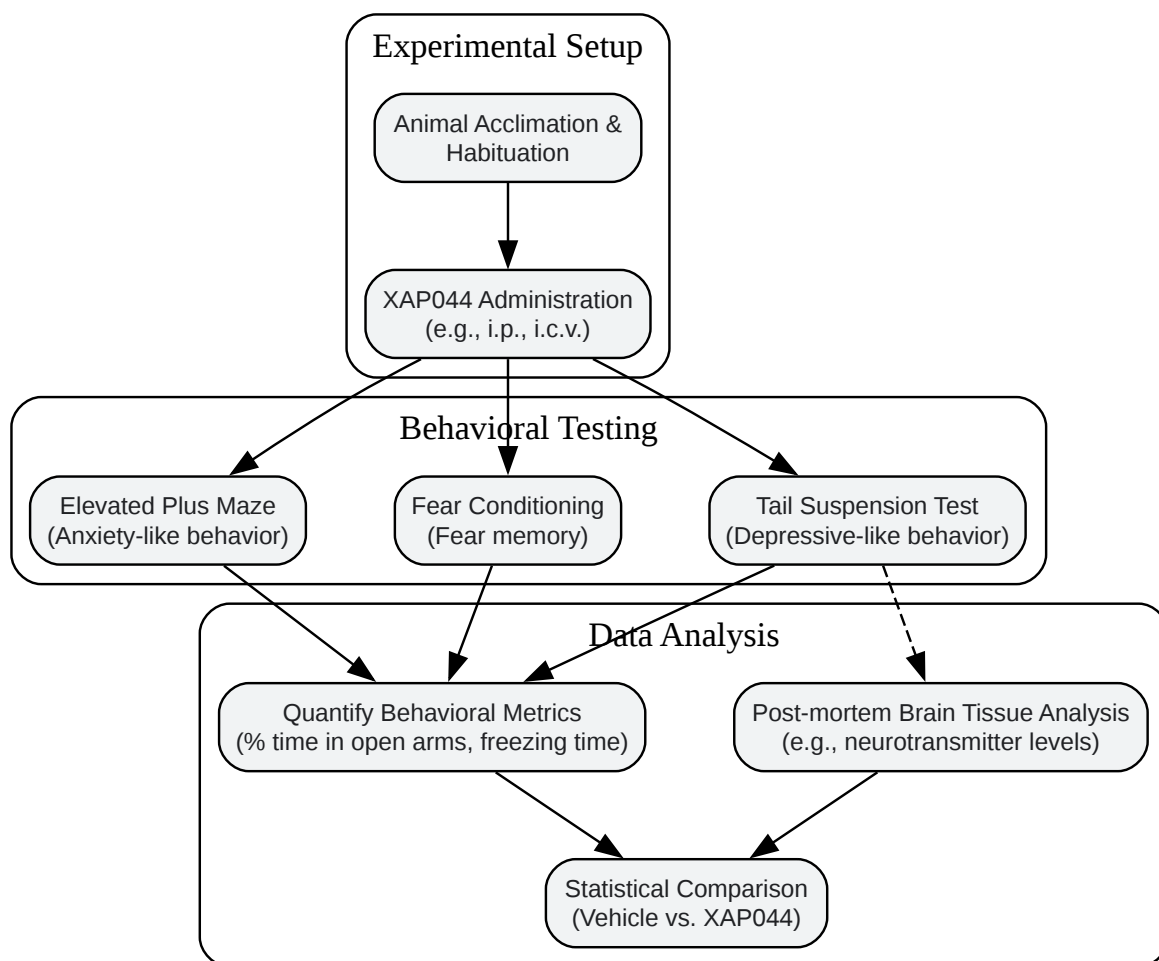
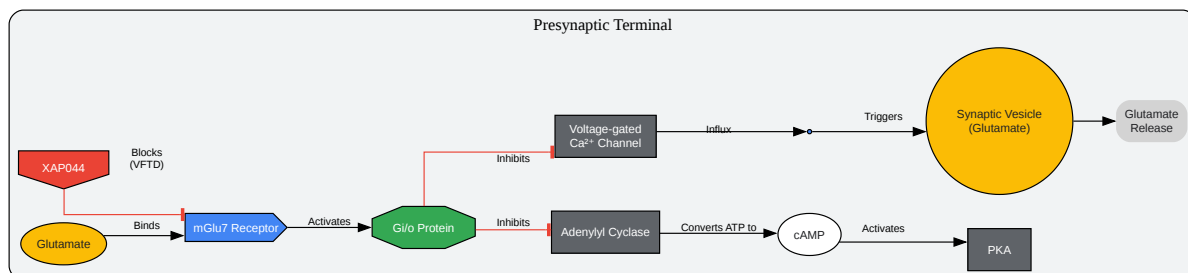
Parameter	Value	Assay Conditions	Cell Type/Tissue	Reference
IC ₅₀	88 nM	Inhibition of Long-Term Potentiation (LTP)	Mouse lateral amygdala brain slices	
IC ₅₀	1-4 µM	Functional assays (general)	Recombinant cell lines	
IC ₅₀	2.8–3.5 µM	DL-AP4-induced [³⁵ S]GTPγS binding	CHO cells expressing rat mGlu7a or human mGlu7b	
IC ₅₀	2.5 µM	[³⁵ S]GTPγS binding	CHO cells expressing human mGlu7/6 chimera	
IC ₅₀	33 ± 9 µM	Antagonist activity at mGlu8 (cAMP assay)	Recombinant cell lines	
IC ₅₀	>20 µM	Agonist-stimulated Ca ²⁺ responses	Cells expressing mGlu5a, V1a, or oxytocin receptors	

Pharmacokinetic Properties of XAP044

Parameter	Value	Species	Notes	Reference
Brain Penetrance	Good	Rodents	---	
Total Blood Clearance	76 mL/min/kg	Mouse	High clearance	
Apparent Terminal Half-life	0.4 h	Mouse	Very short half-life	
Plasma Protein Binding	High	Mouse, Rat	Results in low concentrations of free drug	
Brain Homogenate Binding	High	Rat	Results in low concentrations of free drug	

Mandatory Visualizations

Signaling Pathway of mGlu7 and Inhibition by XAP044



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References

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